molecular formula C17H22O3 B11846331 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol CAS No. 89462-14-6

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol

Cat. No.: B11846331
CAS No.: 89462-14-6
M. Wt: 274.35 g/mol
InChI Key: RBUHZIHYZIMEHC-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo a series of reactions including alkylation, methoxylation, and cyclization to form the benzopyran structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps in the industrial process include the purification of intermediates and the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a biological response.

    Antioxidant Activity: The compound may neutralize free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromene
  • 3-Penten-2-one, 4-methyl-

Uniqueness

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89462-14-6

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

7-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol

InChI

InChI=1S/C17H22O3/c1-12(2)6-5-8-17(3)9-7-14-15(18)10-13(19-4)11-16(14)20-17/h6-7,9-11,18H,5,8H2,1-4H3

InChI Key

RBUHZIHYZIMEHC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(C=C(C=C2O1)OC)O)C)C

Origin of Product

United States

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